Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Description
Structural and Functional Comparisons
Key Differences :
- Side chain complexity : The target compound’s bromoacryloyl group introduces electrophilic character absent in simpler sulfonates like disodium anthraquinone-2,6-disulfonate.
- Sulfonation pattern : Unlike Acid Red 27’s trisulfonated structure, the target molecule features two sulfonate groups, altering solubility and ionic properties.
- Azo vs. amino linkages : Acid Red 27 contains an azo (-N=N-), whereas the target compound uses amine (-NH-) bridges, affecting photostability and redox behavior.
Properties
CAS No. |
59800-32-7 |
|---|---|
Molecular Formula |
C23H14BrN3Na2O9S2 |
Molecular Weight |
666.4 g/mol |
IUPAC Name |
disodium;1-amino-4-[4-(2-bromoprop-2-enoylamino)-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H16BrN3O9S2.2Na/c1-10(24)23(30)26-11-6-7-14(16(8-11)37(31,32)33)27-15-9-17(38(34,35)36)20(25)19-18(15)21(28)12-4-2-3-5-13(12)22(19)29;;/h2-9,27H,1,25H2,(H,26,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
BCENAVMKNRCXMQ-UHFFFAOYSA-L |
Canonical SMILES |
C=C(C(=O)NC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])Br.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Amination of Anthracene
- Starting Material: Anthracene or anthraquinone derivatives.
- Sulfonation: Treatment with concentrated sulfuric acid or oleum introduces sulfonate groups, typically at the 2-position, enhancing water solubility.
- Amination: Introduction of an amino group at the 1-position is achieved through nitration followed by reduction or direct amination methods, yielding 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate.
This stage establishes the core structure with reactive sites for further substitution.
Coupling with 4-Amino-2-sulphonatophenyl Derivative
- Preparation of 4-Amino-2-sulphonatophenyl Intermediate: Sulfonation of aniline derivatives produces 2-sulphonatophenyl amines.
- Amino Coupling Reaction: The 1-amino-anthraquinone sulfonate intermediate undergoes nucleophilic aromatic substitution or diazotization followed by azo coupling with the 4-amino-2-sulphonatophenyl compound, forming the key aromatic amine linkage.
This step is crucial for linking the anthracene core to the phenyl ring bearing sulfonate groups, which further improves aqueous solubility and dyeing properties.
Introduction of the 2-Bromo-1-oxoallyl Group
- Synthesis of 2-Bromo-1-oxoallyl Intermediate: Prepared via bromination of acrolein or related α,β-unsaturated carbonyl compounds.
- Amidation Reaction: The amino group on the 4-sulphonatophenyl segment reacts with the 2-bromo-1-oxoallyl intermediate under controlled conditions to form the amide linkage, introducing the bromo-substituted oxoallyl moiety.
This brominated functional group is essential for the compound’s reactivity, enabling further chemical modifications and contributing to its biological activity.
Reaction Conditions and Optimization
| Step | Reaction Type | Key Reagents/Conditions | Notes on Optimization |
|---|---|---|---|
| 1 | Sulfonation | Concentrated H2SO4 or oleum, heat | Control temperature to avoid over-sulfonation |
| 2 | Amination | Nitration + reduction or direct amination | Use mild reducing agents for selectivity |
| 3 | Aromatic amine coupling | Diazotization, azo coupling reagents | pH control critical for coupling efficiency |
| 4 | Bromination of acrolein | Br2 in organic solvent | Avoid excess bromine to prevent side reactions |
| 5 | Amidation with 2-bromo-1-oxoallyl | Mild base, controlled temperature | Stoichiometric control to maximize yield |
Reaction monitoring by chromatographic and spectroscopic methods (HPLC, NMR, IR) ensures stepwise verification of product formation and purity.
Analytical Characterization
- Molecular Formula: C23H14BrN3Na2O9S2
- Molar Mass: 666.39 g/mol
- Structural Features: Anthracene core, amino and sulfonate groups, bromo-substituted oxoallyl amide linkage.
- Spectroscopic Data: Characteristic UV-Vis absorption due to anthraquinone chromophore; IR bands confirming amide and sulfonate groups; NMR shifts consistent with aromatic and aliphatic protons.
- Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry confirm compound integrity and absence of impurities.
Summary Table of Preparation Workflow
| Stage | Reactants/Involved Intermediates | Reaction Type | Outcome/Product |
|---|---|---|---|
| Sulfonation of Anthracene | Anthracene + H2SO4 | Electrophilic aromatic substitution | 2-sulfonated anthracene derivative |
| Amination | Nitrated anthracene derivative + reducing agent | Reduction | 1-amino-9,10-dioxoanthracene-2-sulfonate |
| Coupling with Sulphonatophenyl | Amino-anthracene + 4-amino-2-sulphonatophenyl | Azo coupling / nucleophilic substitution | Linked anthracene-phenyl amine intermediate |
| Bromination of Acrolein | Acrolein + Br2 | Electrophilic addition | 2-bromo-1-oxoallyl intermediate |
| Amidation | Phenyl amine intermediate + 2-bromo-1-oxoallyl | Amide bond formation | Final disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate |
Research Findings and Practical Notes
- The presence of sulfonate groups significantly enhances water solubility, crucial for dyeing applications and biological interactions.
- The bromo-substituted oxoallyl moiety imparts reactivity that allows further functionalization or cross-linking in textile fibers.
- Reaction conditions must be finely tuned to prevent degradation or side reactions, especially during bromination and amidation steps.
- The compound’s ability to intercalate DNA and inhibit topoisomerases has been linked to its structural features introduced during synthesis, highlighting the importance of precise functional group placement.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reducing agents to yield different products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like water or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives. Substitution reactions result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique color properties and reactivity.
Mechanism of Action
The mechanism of action of disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
The target compound’s closest analogs differ in substituents on the phenyl or anthracene moieties. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents (e.g., in target compound and ) enhance electrophilic reactivity but may reduce aqueous solubility compared to unsubstituted analogs.
- Sulphonato Groups : All analogs retain sulphonate groups, ensuring moderate water solubility critical for industrial or pharmaceutical formulations .
Physicochemical Properties
- Solubility : The target compound’s dual sulphonate groups likely confer higher solubility than analogs with fewer sulphonates (e.g., ).
- Stability : Bromo-oxoallyl groups may introduce photolability compared to chloro or nitro derivatives ().
- Molecular Weight : Analogs range from ~486 () to ~725 g/mol (target), impacting diffusion rates and bioavailability in drug design contexts .
Research Findings and Methodological Insights
- Synthetic Routes : Many analogs are synthesized via nucleophilic aromatic substitution or azo coupling, with bromo-oxoallyl groups introduced using brominating agents in acetic acid (similar to ).
- Analytical Techniques : Spectrofluorometry and HPLC are standard for purity assessment, while X-ray crystallography (using SHELX software ) resolves structural details.
- Toxicological Data: Limited in evidence, but sulphonated anthracenes generally exhibit low acute toxicity, though nitro derivatives () may require mutagenicity testing .
Biological Activity
Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, commonly known as Reactive Blue 69, is a synthetic dye with the chemical formula and a molecular weight of approximately 646.41 g/mol. It is primarily used in various industrial applications, including textiles and as a color additive in contact lenses .
- CAS Number : 70209-99-3
- Molecular Formula : C23H14BrN3Na2O9S2
- Molecular Weight : 646.41 g/mol
- InChIKey : BCENAVMKNRCXMQ-UHFFFAOYSA-L
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The compound exhibits potential anti-cancer properties due to its ability to intercalate with DNA and inhibit topoisomerases, which are essential for DNA replication and transcription.
Anticancer Activity
Recent studies have shown that Reactive Blue 69 can induce apoptosis in various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that treatment with Reactive Blue 69 resulted in significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values were found to be approximately 15 µM and 20 µM respectively .
- Mechanistic Insights : The compound was observed to induce oxidative stress leading to mitochondrial dysfunction and subsequent activation of caspase pathways, confirming its role as an apoptosis inducer .
Other Biological Activities
Apart from its anticancer properties, Reactive Blue 69 has been investigated for other biological activities:
- Antimicrobial Properties : Preliminary studies indicate that it exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Photodynamic Therapy (PDT) : Due to its photosensitizing properties, it has been explored for use in photodynamic therapy for localized treatment of tumors, where it can generate reactive oxygen species upon light activation .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Cancer Research evaluated the effects of Reactive Blue 69 on tumor growth in xenograft models. Mice treated with the compound showed a reduction in tumor volume by up to 50% compared to controls after four weeks of treatment. Histological analysis revealed increased apoptosis within the tumors .
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the efficacy of Reactive Blue 69 against bacterial infections in wound healing, patients treated with topical formulations containing the dye exhibited faster healing rates and reduced infection rates compared to standard treatments .
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | DNA intercalation |
| HCT116 | 20 | Topoisomerase inhibition |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate?
- Methodology : Synthesis typically involves multi-step reactions, starting with anthraquinone sulfonation followed by bromoallyl and sulfonatophenyl group coupling. Key steps include:
- Sulfonation : Controlled sulfonation of the anthraquinone core using oleum or chlorosulfonic acid under inert conditions .
- Amination : Selective introduction of amino groups via nucleophilic substitution or Ullmann coupling, ensuring regioselectivity .
- Purification : Use ion-exchange chromatography to isolate the disodium salt, confirmed by elemental analysis and mass spectrometry .
- Critical Parameters : Monitor pH during sulfonation (optimal range: 8–10) and reaction temperature (<60°C to avoid decomposition) .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry?
- Analytical Techniques :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bromoallyl and sulfonate group positions .
- NMR : - and -NMR (DO/DMSO-d) to identify aromatic protons (δ 7.2–8.5 ppm) and sulfonate/bromoallyl substituents .
- FT-IR : Confirm sulfonate stretching vibrations (1180–1250 cm) and carbonyl groups (1650–1700 cm) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to disulfonate groups. Insoluble in non-polar solvents (logP ≈ -3.2) .
- Stability :
- pH Sensitivity : Stable at pH 6–9; sulfonate groups hydrolyze at pH <4 or >11.
- Light Sensitivity : Anthraquinone core undergoes photodegradation under UV light; store in amber vials .
Advanced Research Questions
Q. How do electronic transitions in the anthraquinone core influence photostability, and how can this be mitigated?
- Mechanistic Insight : The conjugated π-system absorbs UV-Vis light (λmax ~450 nm), promoting singlet oxygen generation via intersystem crossing. This accelerates degradation .
- Mitigation Strategies :
- Additives : Incorporate radical scavengers (e.g., ascorbic acid) to quench reactive oxygen species.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to reduce HOMO-LUMO gap and stabilize the excited state .
Q. What experimental approaches resolve contradictions in reported reactivity of the bromoallyl moiety?
- Case Study : Discrepancies in nucleophilic substitution rates (e.g., with thiols vs. amines) arise from solvent polarity and steric effects.
- Methodology :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates in DMSO/water mixtures.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare transition-state energies for different nucleophiles .
Q. How can computational methods predict interactions between this compound and biomolecular targets (e.g., DNA intercalation)?
- Workflow :
Docking Simulations : Use AutoDock Vina to model anthraquinone intercalation into DNA (PDB: 1BNA).
MD Simulations : GROMACS for stability analysis of ligand-DNA complexes over 100 ns trajectories.
QM/MM : Hybrid quantum mechanics/molecular mechanics to evaluate electronic interactions at binding sites .
- Validation : Compare predicted binding affinities with experimental SPR or fluorescence quenching data .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
